molecular formula C6H10ClNO4S B565760 (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride CAS No. 284678-16-6

(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride

Cat. No.: B565760
CAS No.: 284678-16-6
M. Wt: 227.659
InChI Key: SKUXUBUSAYNUAP-XPTOHWELSA-N
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Description

(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . The reaction conditions often require the use of strong acids such as hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar cyclization techniques. The use of continuous flow reactors can enhance the efficiency and yield of the production process by providing better control over reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an antagonist, blocking the receptor and inhibiting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride is unique due to its specific ring structure and the presence of carboxylic acid groups, which confer distinct chemical and biological properties

Properties

CAS No.

284678-16-6

Molecular Formula

C6H10ClNO4S

Molecular Weight

227.659

IUPAC Name

(4R)-1,3-thiazinane-2,4-dicarboxylic acid;hydrochloride

InChI

InChI=1S/C6H9NO4S.ClH/c8-5(9)3-1-2-12-4(7-3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H/t3-,4?;/m1./s1

InChI Key

SKUXUBUSAYNUAP-XPTOHWELSA-N

SMILES

C1CSC(NC1C(=O)O)C(=O)O.Cl

Synonyms

(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride

Origin of Product

United States

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